molecular formula C18H27N3O2 B10960246 N'-[4-(diethylamino)-2-hydroxybenzylidene]cyclohexanecarbohydrazide

N'-[4-(diethylamino)-2-hydroxybenzylidene]cyclohexanecarbohydrazide

Cat. No.: B10960246
M. Wt: 317.4 g/mol
InChI Key: GWZNZPMLUCYKQH-CPNJWEJPSA-N
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Description

N’-{(E)-1-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}-1-CYCLOHEXANECARBOHYDRAZIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a diethylamino group, a hydroxyl group, and a cyclohexanecarbohydrazide moiety. The unique arrangement of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-1-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}-1-CYCLOHEXANECARBOHYDRAZIDE typically involves the condensation reaction between 4-(diethylamino)-2-hydroxybenzaldehyde and cyclohexanecarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-1-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}-1-CYCLOHEXANECARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a secondary or tertiary amine.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

Chemistry

In chemistry, N’-{(E)-1-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}-1-CYCLOHEXANECARBOHYDRAZIDE is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a candidate for drug design and development.

Medicine

In the field of medicine, N’-{(E)-1-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}-1-CYCLOHEXANECARBOHYDRAZIDE may be investigated for its pharmacological properties. Researchers may explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Industry

In industrial applications, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N’-{(E)-1-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}-1-CYCLOHEXANECARBOHYDRAZIDE involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclohexanecarbohydrazide moiety can participate in hydrophobic interactions, affecting the compound’s distribution and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N’-{(E)-1-[4-(DIMETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}-1-CYCLOHEXANECARBOHYDRAZIDE
  • N’-{(E)-1-[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-1-CYCLOHEXANECARBOHYDRAZIDE
  • N’-{(E)-1-[4-(DIETHYLAMINO)-2-HYDROXYBENZYLIDENE]-1-CYCLOHEXANECARBOHYDRAZIDE

Uniqueness

N’-{(E)-1-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}-1-CYCLOHEXANECARBOHYDRAZIDE is unique due to the presence of both the diethylamino and hydroxyl groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups with the cyclohexanecarbohydrazide moiety results in a compound with distinct properties compared to its analogs.

Properties

Molecular Formula

C18H27N3O2

Molecular Weight

317.4 g/mol

IUPAC Name

N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]cyclohexanecarboxamide

InChI

InChI=1S/C18H27N3O2/c1-3-21(4-2)16-11-10-15(17(22)12-16)13-19-20-18(23)14-8-6-5-7-9-14/h10-14,22H,3-9H2,1-2H3,(H,20,23)/b19-13+

InChI Key

GWZNZPMLUCYKQH-CPNJWEJPSA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2CCCCC2)O

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2CCCCC2)O

Origin of Product

United States

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